molecular formula C16H20N4O2S B7067459 N-[1-(2-methoxy-6-methylpyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide

N-[1-(2-methoxy-6-methylpyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide

Cat. No.: B7067459
M. Wt: 332.4 g/mol
InChI Key: HDPAKSVQGBPFRY-UHFFFAOYSA-N
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Description

N-[1-(2-methoxy-6-methylpyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a complex structure with a pyrimidine ring, a piperidine ring, and a thiophene ring, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-[1-(2-methoxy-6-methylpyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-11-9-14(19-16(17-11)22-2)20-6-3-13(4-7-20)18-15(21)12-5-8-23-10-12/h5,8-10,13H,3-4,6-7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPAKSVQGBPFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC)N2CCC(CC2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxy-6-methylpyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and an amidine derivative under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced via a cyclization reaction involving a suitable precursor such as a dihaloalkane and an amine.

    Thiophene Ring Introduction: The thiophene ring can be incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Amide Bond Formation: The final step involves coupling the piperidine and thiophene derivatives with the pyrimidine ring through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrimidine ring, leading to the formation of a hydroxyl or carbonyl group.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms in the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation: Formation of N-[1-(2-hydroxy-6-methylpyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide.

    Reduction: Formation of N-[1-(2-methoxy-6-methylpyrimidin-4-yl)piperidin-4-yl]thiophene-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-methoxy-6-methylpyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of heterocyclic compounds with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxy-6-methylpyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s heterocyclic rings allow it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-methoxy-6-methylpyrimidin-4-yl)piperidin-4-yl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-[1-(2-methoxy-6-methylpyrimidin-4-yl)piperidin-4-yl]furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-[1-(2-methoxy-6-methylpyrimidin-4-yl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with benzene or furan rings. This uniqueness can lead to different biological activities and applications in materials science.

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